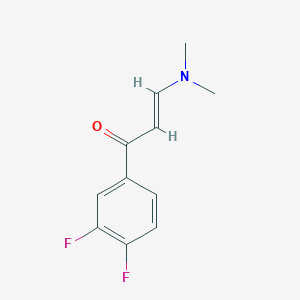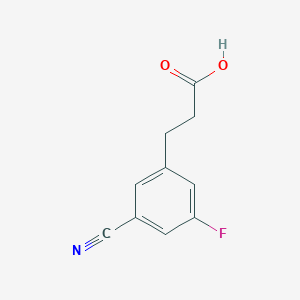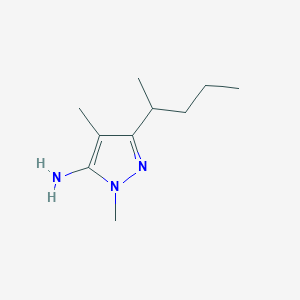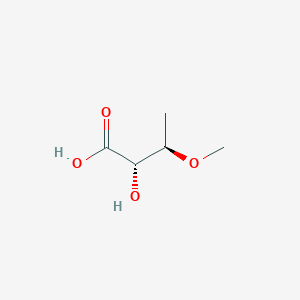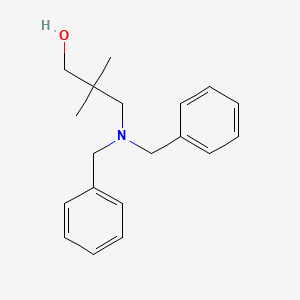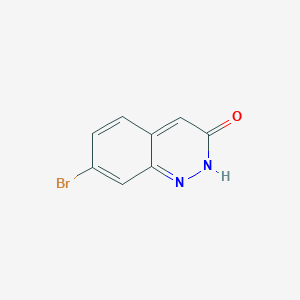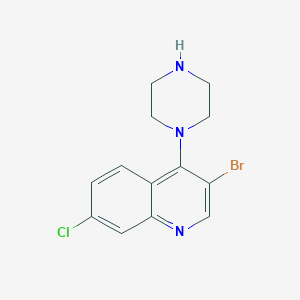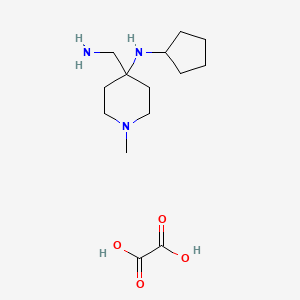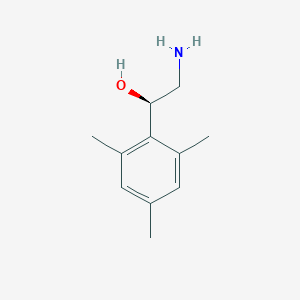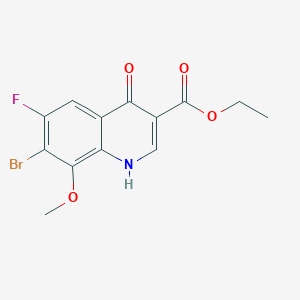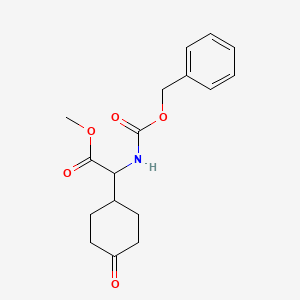
Methyl 2-oxo-4-vinylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-4-vinylcyclohexanecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanecarboxylate and contains both a vinyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method for synthesizing Methyl 2-oxo-4-vinylcyclohexanecarboxylate involves the aldol condensation of methyl vinyl ketone with ethyl acetoacetate. This reaction is typically catalyzed by a base such as sodium methoxide or sodium ethoxide. The resulting product undergoes cyclization to form the desired compound.
Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 2-oxo-4-vinylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The vinyl group in this compound can participate in substitution reactions. For example, it can undergo halogenation with reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-4-vinylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanecarboxylate derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which Methyl 2-oxo-4-vinylcyclohexanecarboxylate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the vinyl group and the ketone functional group. These groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which are key to its function in different contexts.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxo-4-vinylcyclohexanecarboxylate can be compared with other similar compounds, such as:
Methyl 2-oxocyclohexanecarboxylate: Lacks the vinyl group, making it less reactive in certain types of reactions.
Ethyl 2-oxo-4-vinylcyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can influence its reactivity and solubility.
Methyl 2-oxo-1-cycloheptanecarboxylate: Contains a seven-membered ring instead of a six-membered ring, affecting its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in different fields, highlighting its importance in scientific and industrial contexts.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
methyl 4-ethenyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3,7-8H,1,4-6H2,2H3 |
InChI-Schlüssel |
CUDLXERIABPMTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


